molecular formula C8H8O3 B561747 1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 CAS No. 89614-23-3

1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6

Cat. No.: B561747
CAS No.: 89614-23-3
M. Wt: 158.186
InChI Key: KMOUUZVZFBCRAM-TZCZJOIZSA-N
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Description

1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 is a deuterated derivative of 1,2,3,6-Tetrahydrophthalic Anhydride. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C₈H₂D₆O₃, and it is commonly used in various scientific research applications due to its unique properties.

Biochemical Analysis

Biochemical Properties

The role of 1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 in biochemical reactions is significant. It has been found to interact with enzymes such as glutamate dehydrogenase . The nature of these interactions involves the modification of the enzyme, leading to changes in its activity .

Cellular Effects

This compound has been observed to have effects on various types of cells and cellular processes. For instance, it has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound at the molecular level is complex. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 can be synthesized through the Diels-Alder reaction of deuterated butadiene and maleic anhydride . The reaction typically requires a solvent such as benzene and is conducted under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where the Diels-Alder reaction is carried out. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.

    Reduction: Reduction reactions can convert the anhydride to its corresponding diol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anhydride carbonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the anhydride under mild conditions to form amides or esters.

Major Products

    Oxidation: Tetrahydrophthalic acid.

    Reduction: Tetrahydrophthalic diol.

    Substitution: Tetrahydrophthalimide or tetrahydrophthalate esters.

Scientific Research Applications

1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 is utilized in various scientific research fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can be used as tracers in mechanistic studies and can enhance the stability of the compound in certain reactions .

Properties

IUPAC Name

4,4,5,6,7,7-hexadeuterio-3a,7a-dihydro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2/i1D,2D,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOUUZVZFBCRAM-TZCZJOIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(C2C(C1([2H])[2H])C(=O)OC2=O)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662203
Record name (4,4,5,6,7,7-~2~H_6_)-3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89614-23-3
Record name (4,4,5,6,7,7-~2~H_6_)-3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3Me--THPA was produced by the gas phase aeration method. Thus, the air in a 300-ml four-necked flask equipped with a stirrer, thermometer, condenser, a dropping funnel for feeding crude trans-1,3-pentadiene, and an unreactive fraction recovery vessel was replaced with nitrogen and, then, the flask was charged with 98 g of maleic anhydride, 500 ppm of p-tert-butylcatechol by way of radical polymerization inhibitor and 1000 ppm of dilauryl thiodipropionate as auxiliary polymerization inhibitor. The charge was melted at 50° to 55° C. and after the internal atmosphere was replaced with nitrogen gas, nitrogen gas containing 4% of oxygen was passed through the gas phase at a rate of 10 ml/min throughout the reaction period. Under this atmosphere, 374 g of crude trans-1,3-pentadiene of the same composition as that used in Example 1 was continuously added at 50° to 55° C. over a period of 4 hours. During the reaction, major portion of unreactive fractions was distilled off from the reaction system. After completion of addition, the reaction was conducted at 70° C. for 30 minutes. After completion of the reaction, the reaction mixture was distilled at 85° C. under atmospheric pressure and, then, under reduced pressure to remove the volatile fraction. In this manner, 164 g of 3Me--THPA was obtained. The investigation revealed no gels in the product.
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Synthesis routes and methods II

Procedure details

3Me--THPA was produced by a combination of replacement and liquid phase aeration method. Thus, the reaction procedure of Example 8 was repeated except that the respective amounts of maleic anhydride, radical polymerization inhibitor p-tert-butylcatechol and auxiliary polymerization inhibitor dilauryl thiodipropionate were melted at 60° C. and the internal atmosphere was replaced with nitrogen gas containing 1 volume % of oxygen. Then, the same oxygen-containing nitrogen gas was introduced into the liquid phase at a rate of 5 ml/min. The procedure gave 164 g of 3Me--THPA. The investigation revealed no gels in the product.
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Synthesis routes and methods III

Procedure details

3Me--THPA was produced by the liquid phase aeration method. Thus, the air in a 300 ml four-necked flask similar to the one used in Example 5 was replaced with nitrogen and, then, the flask was charged with 98 g of maleic anhydride, 300 ppm of p-tert-butylcatechol by way of auxiliary polymerization inhibitor and 800 ppm of dilauryl thiodipropionate by way of auxiliary polymerization inhibitor and the charge was melted at 60° C. Then, the internal atmosphere of the reaction system was replaced with nitrogen gas, and thereafter nitrogen gas containing 1 volume % of oxygen was passed into the reaction mixture at a rate of 5 ml/min throughout the reaction. Under this atmosphere, 374 g of crude trans-1,3-pentadiene of the same composition as that used in Example 1 was continuously added at 60° C. for 4 hours. Major portion of unreactive fractions was distilled off from the reaction mixture in the course of reaction. Thereafter, the reaction mixture was treated in the same manner as in Example 5 to give 164 g of 3Me--THPA. The investigation revealed no gels in the product.
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